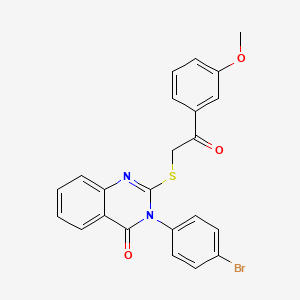
3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromophenyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).
Attachment of the Thioether Linkage: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a halogenated intermediate.
Addition of the Methoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinazolinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromophenyl and methoxyphenyl groups might enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling, apoptosis, or enzyme inhibition.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
属性
CAS 编号 |
618432-19-2 |
|---|---|
分子式 |
C23H17BrN2O3S |
分子量 |
481.4 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H17BrN2O3S/c1-29-18-6-4-5-15(13-18)21(27)14-30-23-25-20-8-3-2-7-19(20)22(28)26(23)17-11-9-16(24)10-12-17/h2-13H,14H2,1H3 |
InChI 键 |
JAEMWEJJVFLKLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021203.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021210.png)
![2-Methoxyethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021217.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B12021231.png)

![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021252.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12021259.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021273.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021277.png)
![(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021283.png)

![4-({[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12021294.png)
